molecular formula C32H39IN6O3 B12408003 KRAS G12D inhibitor 16

KRAS G12D inhibitor 16

Cat. No.: B12408003
M. Wt: 682.6 g/mol
InChI Key: MWSOTQXCCZLZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12D inhibitor 16 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS G12D mutation results in the substitution of glycine with aspartic acid at position 12, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .

Preparation Methods

The synthesis of KRAS G12D inhibitor 16 involves a series of chemical reactions, including the formation of a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and purification steps. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

KRAS G12D inhibitor 16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The inhibitor can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

KRAS G12D inhibitor 16 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12D inhibitor 16 exerts its effects by binding to the KRAS G12D mutant protein, preventing the exchange of guanosine diphosphate for guanosine triphosphate. This inhibition disrupts the downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-MTOR pathways, which are crucial for cell proliferation and survival. The compound’s selectivity for the KRAS G12D mutation ensures targeted inhibition of cancer cells with minimal off-target effects .

Comparison with Similar Compounds

KRAS G12D inhibitor 16 is unique compared to other KRAS inhibitors due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include:

This compound stands out due to its unique binding mechanism and potential for therapeutic applications in cancers with the KRAS G12D mutation.

Properties

Molecular Formula

C32H39IN6O3

Molecular Weight

682.6 g/mol

IUPAC Name

4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-(morpholin-4-ylmethyl)cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-5-iodonaphthalen-2-ol

InChI

InChI=1S/C32H39IN6O3/c33-26-3-1-2-21-14-24(40)15-28(29(21)26)38-9-6-25-27(18-38)35-31(36-30(25)39-16-22-4-5-23(17-39)34-22)42-20-32(7-8-32)19-37-10-12-41-13-11-37/h1-3,14-15,22-23,34,40H,4-13,16-20H2

InChI Key

MWSOTQXCCZLZSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6I)OCC7(CC7)CN8CCOCC8

Origin of Product

United States

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